3-(3-氯苯基)-1,1,1-三氟丙醇

描述

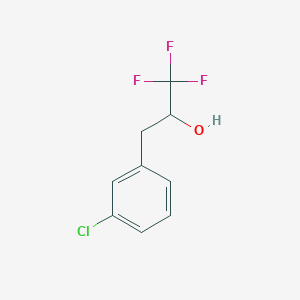

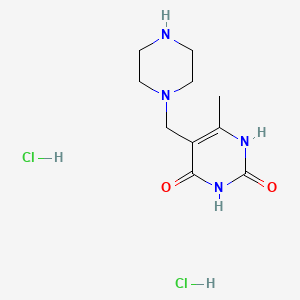

The compound “3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol” is an organic compound consisting of a trifluoropropan-2-ol group attached to a 3-chlorophenyl group. The trifluoropropan-2-ol group contains a hydroxyl group (-OH), which is a polar functional group that could contribute to the compound’s solubility in polar solvents. The 3-chlorophenyl group is a type of aromatic ring, which could contribute to the compound’s stability and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would likely exhibit the characteristic features of its functional groups. The trifluoropropan-2-ol group would likely form hydrogen bonds with other molecules, while the 3-chlorophenyl group would likely participate in π-π stacking interactions .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. The hydroxyl group could potentially undergo reactions such as deprotonation, substitution, or condensation. The 3-chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, its solubility would likely be affected by the polar hydroxyl group, and its reactivity would likely be affected by the aromatic 3-chlorophenyl group .科学研究应用

晶体结构分析

与“3-(3-氯苯基)-1,1,1-三氟丙醇”在结构上相关的化合物的研究通常集中在理解它们的晶体结构上,这对于材料科学和药物设计的应用至关重要。例如,对庚唑醇的晶体结构研究揭示了有助于其生物活性和稳定性的相互作用和排列的见解 (Kang et al., 2015)。

立体选择性合成

立体选择性合成是另一个感兴趣的领域,突出了有机化学中三氟甲基基团的重要性。例如,对顺-2-锂-3-CF3-环氧丙烷的立体选择性生成展示了CF3取代的β-氧化碳化物在合成具有高对映选择性的三取代和四取代环氧烷中的实用性,展示了该化合物在创造结构复杂和立体化丰富的分子中的作用 (Shimizu et al., 2003)。

绿色化学应用

开发环保合成方法也是一个关键的研究领域。改进的微波辅助开环1,1,1-三氟-2,3-环氧丙烷合成3-烷氧基-1,1,1-三氟丙醇代表了朝着更可持续化学过程迈出的一步。这些化合物是强效酶抑制剂的前体,突显了这类研究在开发新药物和农药中的相关性 (Rayo et al., 2010)。

混溶性研究

了解氟代醇与水的混溶性对于从药物配方到材料科学的应用至关重要。对水溶液中1,1,1-三氟丙醇的分子动力学模拟研究提供了有关三氟甲基基团如何影响氟代有机分子的物理化学性质的见解。这项研究对设计具有所需溶解度和稳定性特性的化合物具有重要意义 (Fioroni et al., 2003)。

抗真菌活性

合成1,2,3-三唑衍生物并评估其对白念珠菌菌株的抗真菌活性展示了三氟甲基化合物在开发新的抗微生物剂中的潜力。这类研究对应对耐药病原体不断增长的关切至关重要 (Lima-Neto et al., 2012)。

作用机制

Target of Action

The primary target of 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol is the mitochondrial oxidative phosphorylation system . This compound acts as a chemical inhibitor of this system .

Mode of Action

3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol interacts with its target by acting as a protonophore . It alters the permeability of the mitochondrial inner membrane to protons, causing the dissipation of the proton gradient across the inner mitochondrial membrane . This action reduces the ability of ATP synthase to function optimally .

Biochemical Pathways

The compound affects the electron transport chain in the mitochondria . It causes an uncoupling of the proton gradient that is established during the normal activity of electron carriers in this chain . This disruption can lead to a decrease in ATP production and an increase in heat generation.

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . The impact of these properties on the bioavailability of the compound would need further investigation.

Result of Action

The action of 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol can lead to the gradual destruction of living cells and death of the organism . . elegans models, suggesting a degree of hormesis .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol. For example, the presence of other mitochondrial poisons could potentially enhance or inhibit its action .

未来方向

属性

IUPAC Name |

3-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O/c10-7-3-1-2-6(4-7)5-8(14)9(11,12)13/h1-4,8,14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEIEDFKSFGRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1428301.png)

![[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride](/img/structure/B1428302.png)

![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1428306.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1428307.png)

![{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428309.png)

![{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1428310.png)

![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B1428320.png)

![{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428321.png)

![6,6-Difluoro-[1,4]oxazepane hydrochloride](/img/structure/B1428322.png)